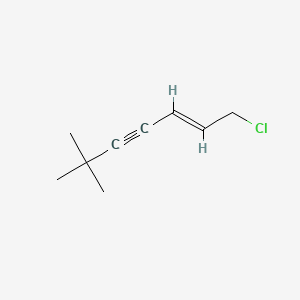

1-Chloro-6,6-dimethyl-2-hepten-4-yne

描述

1-Chloro-6,6-dimethyl-2-hepten-4-yne (CAS: 126764-17-8; alternative CAS: 287471-30-1 in some sources) is a halogenated aliphatic compound featuring a seven-carbon chain with a chloro substituent at position 1, a double bond at position 2, a triple bond at position 4, and two methyl groups at position 5. Its molecular formula is C₉H₁₃Cl, with a molecular weight of 156.65 g/mol. The compound exists as a technical-grade mixture of cis and trans isomers (typically 80:20 E:Z ratio), with a refractive index of 1.485.

Key applications include:

- Pharmaceutical synthesis: It serves as a precursor for quaternary ammonium salts (e.g., (6,6-dimethyl-2-hepten-4-ynyl)trimethylammonium chloride), used in hydrocarbonylation reactions.

- Antifungal agents: Derivatives of this compound, such as N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-alpha-substituted amines, exhibit activity against pathogenic fungi like Candida albicans and Trichophyton rubrum.

- Pharmaceutical impurity: It is listed as an impurity standard in Terbinafine Hydrochloride production.

属性

IUPAC Name |

(E)-1-chloro-6,6-dimethylhept-2-en-4-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXABMZBMHDFEZ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126764-17-8, 287471-30-1 | |

| Record name | 2-Hepten-4-yne, 1-chloro-6,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hepten-4-yne, 1-chloro-6,6-dimethyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-Chloro-6,6-dimethyl-2-hepten-4-yne (C₉H₁₃Cl) is a chlorinated alkyne compound recognized for its significant biological activity, particularly its antifungal properties. This article delves into its mechanisms of action, biochemical pathways, and relevant case studies that highlight its efficacy in various applications.

Target Enzyme: The primary target of this compound is the enzyme squalene epoxidase , which plays a crucial role in the biosynthesis of ergosterol in fungi.

Mode of Action: By inhibiting squalene epoxidase, this compound disrupts the ergosterol biosynthesis pathway, leading to a deficiency in ergosterol. This deficiency compromises the integrity of the fungal cell membrane, ultimately resulting in cell death .

Biochemical Pathways

The inhibition of ergosterol synthesis by this compound affects several biochemical pathways:

- Ergosterol Biosynthesis: Essential for maintaining cell membrane integrity in fungi.

- Cellular Effects: The disruption caused by this compound leads to increased permeability of the fungal cell membrane and subsequent cell lysis .

Pharmacokinetics

As an intermediate in the synthesis of terbinafine , a widely used antifungal medication, this compound exhibits favorable pharmacokinetic properties that enhance its biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antifungal Efficacy: Research has demonstrated that this compound effectively inhibits the growth of dermatophytes such as Trichophyton rubrum and Microsporum canis, showcasing its potential as a therapeutic agent against fungal infections .

- Synthesis and Characterization: Studies on synthetic routes for producing this compound have shown high yields and stereoselectivity when using reagents like boron trichloride. This efficiency enhances its availability for further biological testing .

- Mechanistic Studies: Investigations reveal that the compound's reactivity with nucleophiles plays a crucial role in its biological effects. The presence of the chlorine atom significantly influences its interaction with biological targets .

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activity and mechanisms:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antifungal | Inhibition of squalene epoxidase |

| (2Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | Limited antifungal activity | Similar mechanism but less effective |

| Terbinafine | Strong antifungal | Direct inhibition of squalene epoxidase |

科学研究应用

Scientific Research Applications

1-Chloro-6,6-dimethyl-2-hepten-4-yne has several significant applications in scientific research:

Antifungal Activity

The primary application of this compound lies in its use as an intermediate in the synthesis of terbinafine. Terbinafine exhibits potent antifungal properties by targeting the enzyme squalene epoxidase, essential for ergosterol biosynthesis in fungi. By inhibiting this enzyme, this compound disrupts fungal cell membrane integrity, leading to cell death.

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Material Science

Research indicates potential applications in developing novel materials with unique properties. This includes the synthesis of polymers and nanomaterials that leverage the compound's chemical characteristics.

Medicinal Chemistry

The derivatives of this compound are being investigated for their therapeutic properties beyond antifungal activity, including anticancer and antiviral effects.

Mechanistic Studies

The mechanism of action for this compound involves its interaction with biological targets:

- Target Enzyme : Squalene epoxidase

- Biological Effect : Inhibition of ergosterol synthesis leads to increased squalene accumulation and subsequent fungal cell death.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and applications of this compound:

Antifungal Efficacy

A study demonstrated that this compound effectively inhibited the growth of various fungal strains such as Trichophyton rubrum and Microsporum canis, which are responsible for common skin infections. The inhibition was attributed to disruption of ergosterol synthesis pathways .

Synthesis and Characterization

Research on synthetic routes for producing this compound has shown high yields and stereoselectivity when using reagents like boron trichloride . This efficiency enhances its availability for further biological testing.

Mechanistic Studies

Investigations revealed that the reactivity of this compound with nucleophiles is crucial for its biological effects. The presence of the chlorine atom significantly influences its interaction with biological targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

1-Bromo-6,6-dimethyl-2-hepten-4-yne

- Structural difference : Bromine replaces chlorine at position 1.

- Reactivity : Bromine’s higher polarizability and weaker C-Br bond (vs. C-Cl) may enhance reactivity in nucleophilic substitutions or elimination reactions. However, direct comparative data on reaction rates or stability are absent in the evidence.

- Market trends : The brominated analog is produced globally, with market analyses projecting growth in industrial applications, though specifics are unspecified.

Positional Isomers: 1-Chloro-6,6-dimethyl-5-hept-2-en-4-yne

- Structural difference : The triple bond shifts to position 5, altering conjugation patterns.

- Applications : This isomer is cited in pharmaceutical contexts (e.g., Terbinafine synthesis) but lacks detailed reactivity or biological data in the evidence.

Derivatives with Functional Group Replacements

- N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-alpha-substituted amines :

- Structural difference : Chloro group replaced by amine-containing moieties.

- Biological activity : These derivatives demonstrate antifungal potency comparable to clinical agents like terbinafine and clotrimazole.

- Reactivity : The chloro group’s role as a leaving group facilitates nucleophilic substitution to generate these bioactive derivatives.

Comparative Analysis of Physicochemical and Functional Properties

Key Research Findings

Synthetic Utility : The chloro compound’s reactivity enables efficient synthesis of quaternary ammonium salts (95% yield under optimized conditions).

Biological Activity : Derivatives exhibit broad-spectrum antifungal activity, with compound III1a matching terbinafine’s efficacy.

常见问题

Q. How can researchers confirm the structural identity of 1-chloro-6,6-dimethyl-2-hepten-4-yne using spectroscopic methods?

To verify the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS).

- ¹H NMR : Identify characteristic peaks for the chloroalkyne (δ ~2.5–3.5 ppm for alkyne protons) and dimethyl groups (δ ~1.0–1.5 ppm).

- IR : Look for absorption bands at ~2100–2260 cm⁻¹ (C≡C stretch) and ~550–850 cm⁻¹ (C-Cl stretch).

- GC-MS : Confirm molecular ion peaks matching the molecular formula (C₉H₁₃Cl) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow GHS hazard codes (e.g., P302+P352 for skin contact, P311 for poisoning risks). Use fume hoods, nitrile gloves, and safety goggles. Store at -20°C to minimize decomposition and volatility .

Q. What synthetic routes are documented for preparing this compound?

A common method involves alkyne halogenation using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Optimize reaction temperature (20–40°C) and solvent polarity (e.g., dichloromethane) to suppress side reactions like polymer formation .

Advanced Research Questions

Q. How can computational chemistry (e.g., QSPR, DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Apply quantum chemical calculations (e.g., density functional theory, DFT) to model electron density distribution and identify reactive sites. Compare with experimental kinetic data to validate predictions. Use quantitative structure-property relationship (QSPR) models to correlate substituent effects with reaction rates .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Design a systematic solubility study using standardized solvents (e.g., hexane, ethanol, DMSO) under controlled temperatures (5–50°C). Employ UV-Vis spectroscopy (λmax ~255 nm) for quantification and statistical analysis (e.g., ANOVA) to assess reproducibility .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Conduct accelerated stability testing:

Q. What methodologies are effective for analyzing trace impurities in synthesized this compound?

Combine high-performance liquid chromatography (HPLC) with diode-array detection (DAD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calibrate against certified reference standards (e.g., chloroalkyne derivatives) to quantify impurities below 0.1% .

Q. How can researchers design experiments to study the compound’s stereoelectronic effects in cycloaddition reactions?

Use kinetic isotope effects (KIE) and substituent variation to probe transition-state geometry. Pair with computational modeling (e.g., Gaussian 16) to map frontier molecular orbitals (FMOs) and predict regioselectivity .

Methodological Guidance

Q. Table 1: Key Analytical Parameters for this compound

Experimental Design Tip : For kinetic studies, use pseudo-first-order conditions with excess nucleophile to isolate rate constants for chloroalkyne reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。